![molecular formula C13H10F3NO B3059917 Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- CAS No. 142991-72-8](/img/structure/B3059917.png)
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Overview
Description
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety . Trifluoromethylpyridine (TFMP) and its derivatives are also used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Chemical Reactions Analysis
Pyrazole derivatives have diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Physical And Chemical Properties Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
The compound is used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . The ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of these intermediates .
Pharmaceutical Synthesis
Optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists , and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agent .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
Anti-Inflammatory and Analgesic Activities
3-Methyl-2-phenyl-1-substituted-indole derivatives were synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .
Synthesis of Novel Pyrroles
A green and rapid strategy was developed for the synthesis of novel pyrroles using molybdate sulfuric acid .
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, which is structurally similar to the pyrrole ring in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities exhibited by structurally similar indole derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The wide range of biological activities exhibited by structurally similar indole derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-8-7-10(13(14,15)16)11(17-8)12(18)9-5-3-2-4-6-9/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDXGJMHXWLGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C2=CC=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363274 | |
Record name | Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
CAS RN |
142991-72-8 | |
Record name | Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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